2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid
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Overview
Description
2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring . The reaction conditions often involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the substituents used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of antimicrobial, antifungal, and anticancer agents.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Agriculture: Used in the development of fungicides and herbicides.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)thiazole-5-carboxamide
- 2-(3,5-Dichlorophenyl)thiazole-5-sulfonic acid
Uniqueness
2-(3,5-Dichlorophenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C10H5Cl2NO2S |
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Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
VENRYCCUFLXUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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